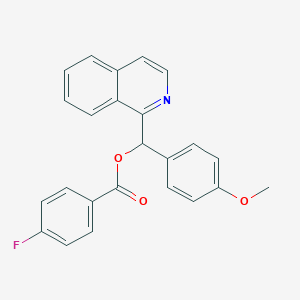

Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis pathway for Isoquinolin-1-yl(4-methoxyphenyl)methyl 4-fluorobenzoate involves the reaction of Isoquinoline with 4-methoxybenzyl chloride to form Isoquinolin-1-yl(4-methoxyphenyl)methyl chloride, which is then reacted with benzoic acid in the presence of a base to form the final product. The starting materials include Isoquinoline, 4-methoxybenzyl chloride, benzoic acid, and a base (e.g., sodium hydroxide).

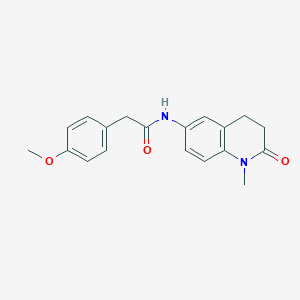

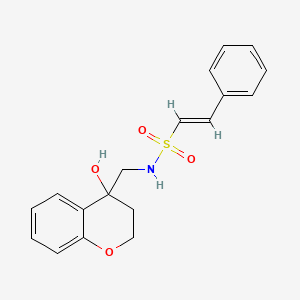

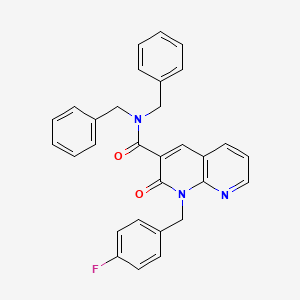

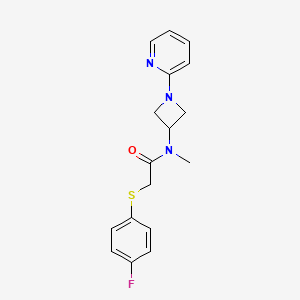

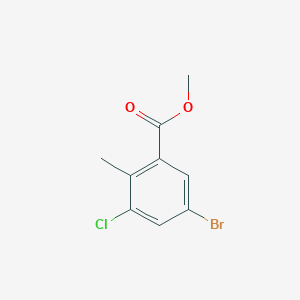

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within the molecule and can help to confirm the structure of the compound .

Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can react with arynes and 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

科学的研究の応用

Synthesis and Transformations

- A study by Aleksanyan and Hambardzumyan (2013) described the synthesis of new quinoline derivatives through reactions of 2-chloro-4-methylquinolines with aminobenzoic acids, highlighting the potential of these compounds in biochemistry and medicine for studying biological systems. Their research demonstrates the relevance of quinoline derivatives as fluorophores and potential antioxidants and radioprotectors, which can be applied in the development of new sensitive and selective compounds for various biochemical and medicinal purposes (Aleksanyan & Hambardzumyan, 2013).

Photophysical and Electrochemical Properties

- Nagarajan et al. (2014) synthesized a series of highly fluorescent, isoquinoline π-conjugated imidazole derivatives and discussed their photophysical, electrochemical, and thermal properties. This research indicates the potential of these compounds for applications in organic light-emitting diodes (OLEDs) and highlights their ability to achieve "pure" white light emission, useful in lighting and display technologies (Nagarajan et al., 2014).

Antitubulin Activity and Anticancer Potential

- Soussi et al. (2015) investigated a series of novel isocombretaquinazolines for their cytotoxicity against various human cancer cell lines and their ability to inhibit tubulin polymerization. These compounds were found to exhibit nanomolar-level cytotoxicity and effectively arrest cancer cells in the G2/M cell-cycle phase, demonstrating a promising avenue for the development of new antitubulin agents (Soussi et al., 2015).

Photocatalytic Synthesis and Luminescent Properties

- Wang et al. (2021) described a visible-light-driven photoredox reaction to efficiently access 5,6-dihydroimidazo[2,1-a]isoquinolines, which exhibit strong photoluminescence. This finding opens up potential applications in the fabrication of blue OLED devices, indicating the importance of these compounds in the development of new materials for optoelectronic applications (Wang et al., 2021).

特性

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FNO3/c1-28-20-12-8-17(9-13-20)23(29-24(27)18-6-10-19(25)11-7-18)22-21-5-3-2-4-16(21)14-15-26-22/h2-15,23H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVZNEBFFBOXCCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2667787.png)

![methyl 3-((2-(3-chlorophenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2667791.png)

![5-bromo-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2667793.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid](/img/structure/B2667796.png)

![2-methoxyethyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2667801.png)